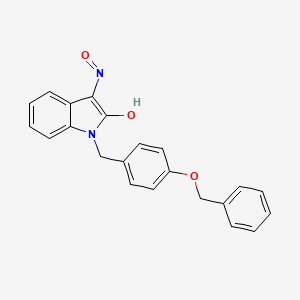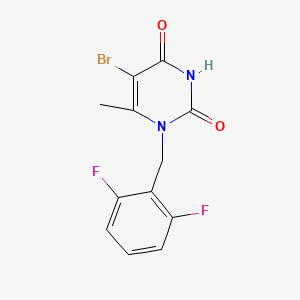
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil
Descripción general
Descripción
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil (DFB-MeU) is a synthetic nucleoside analog that has gained significant attention in scientific research due to its potential therapeutic applications. DFB-MeU is a potent inhibitor of viral DNA polymerases and has been studied extensively for its antiviral properties.
Safety and Hazards
The safety data sheet for 2,6-difluorobenzyl bromide indicates that it causes severe skin burns and eye damage. It may also be corrosive to metals . It’s reasonable to assume that “1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil” may have similar hazards due to the presence of the 2,6-difluorobenzyl group.
Propiedades
IUPAC Name |
5-bromo-1-[(2,6-difluorophenyl)methyl]-6-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2N2O2/c1-6-10(13)11(18)16-12(19)17(6)5-7-8(14)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXJUUXDNYYRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957426.png)
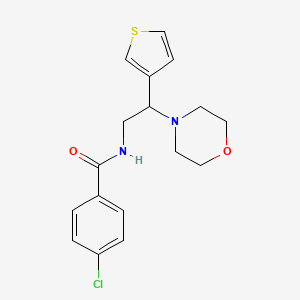
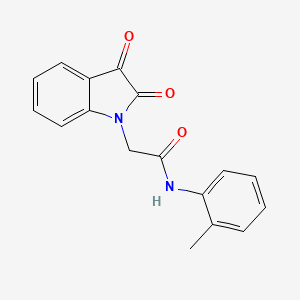
![2-Cyclopropyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2957432.png)
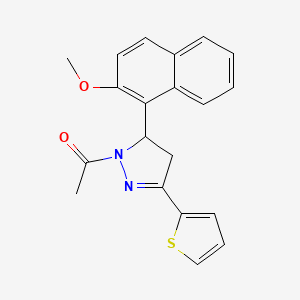
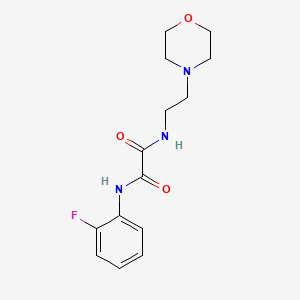
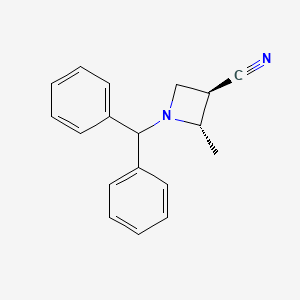
![1-[(2,4-Dichlorophenyl)methoxy]-3-[(3,4-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2957439.png)



![4-[(4-Formyl-2,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2957444.png)
